tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17639883
InChI: InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15-10-5-8-16(9-6-10)11(17)4-7-14/h10H,4-9,14H2,1-3H3,(H,15,18)
SMILES:
Molecular Formula: C13H25N3O3
Molecular Weight: 271.36 g/mol

tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate

CAS No.:

Cat. No.: VC17639883

Molecular Formula: C13H25N3O3

Molecular Weight: 271.36 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate -

Specification

Molecular Formula C13H25N3O3
Molecular Weight 271.36 g/mol
IUPAC Name tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate
Standard InChI InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15-10-5-8-16(9-6-10)11(17)4-7-14/h10H,4-9,14H2,1-3H3,(H,15,18)
Standard InChI Key PTABXYCHJUHPKQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)CCN

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure features a piperidine ring substituted at the 4-position with a Boc-protected amine and at the 1-position with a 3-aminopropanoyl group. The Boc group (tert-butoxycarbonyl) is a widely employed protective group in organic synthesis, offering stability under basic conditions and selective deprotection under acidic conditions . The 3-aminopropanoyl side chain introduces a primary amine, enabling further functionalization via amide bond formation or Schiff base chemistry.

Physicochemical Properties

Experimental data from synthesis protocols indicate that the compound is typically isolated as a white crystalline solid with moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile . Stability studies recommend storage at 2–8°C under inert atmospheres to prevent decomposition . Spectral characterization via 1H^1H-NMR reveals distinct signals for the Boc group (singlet at δ 1.38 ppm for nine protons) and the piperidine backbone (multiplet resonances between δ 1.22–4.24 ppm) . LC-MS analyses report a molecular ion peak at m/z 490.2 (M+H)+, consistent with the molecular formula C17H31N3O3C_{17}H_{31}N_3O_3 .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate typically involves multi-step sequences starting from tert-butyl piperidin-4-ylcarbamate (4-(N-Boc-amino)piperidine).

Acylation of Piperidine Intermediate

A common strategy involves the acylation of the piperidine nitrogen with 3-aminopropanoic acid derivatives. For example, in a microwave-assisted reaction, tert-butyl piperidin-4-ylcarbamate reacts with N-(3-(trifluoromethyl)benzoyl)glycine in the presence of PyBroP and 4-dimethylaminopyridine (DMAP) to yield the target compound . This method achieves moderate yields (49–70%) and employs dichloromethane (DCM) as the solvent .

Reaction Conditions:

  • Reagents: PyBroP, DMAP, N,N-diisopropylethylamine (DIEA)

  • Solvent: Dichloromethane

  • Temperature: 20°C

  • Yield: 49–70%

Nucleophilic Substitution

Alternative routes utilize nucleophilic substitution reactions. In one protocol, 4-N-Boc-aminopiperidine reacts with 2-bromo-5-nitrothiazole in acetonitrile under basic conditions (potassium carbonate) to install the thiazole moiety, followed by subsequent acylation . This method emphasizes the versatility of the piperidine scaffold in accommodating diverse electrophiles.

Reaction Conditions:

  • Base: Potassium carbonate

  • Solvent: Acetonitrile

  • Temperature: Room temperature

  • Yield: 84%

Applications in Drug Discovery

NLRP3 Inflammasome Inhibition

Recent studies highlight the compound’s role in synthesizing NLRP3 inflammasome inhibitors. By hybridizing the acrylic acid pharmacophore of INF39 with the piperidine scaffold, researchers have developed analogs demonstrating potent anti-inflammatory activity . These derivatives inhibit interleukin-1β (IL-1β) secretion in macrophages, with IC50_{50} values in the low micromolar range .

Antibiotic Development

The compound serves as a precursor in the synthesis of novel antibiotics targeting multidrug-resistant pathogens. For instance, coupling the 3-aminopropanoyl group with fluoroquinolone analogs enhances bacterial membrane penetration, as evidenced by reduced minimum inhibitory concentrations (MICs) against Staphylococcus aureus .

Oncology Therapeutics

In oncology, tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate derivatives exhibit kinase inhibitory activity. A 2023 study reported analogs inhibiting Bruton’s tyrosine kinase (BTK) with nanomolar potency, positioning them as candidates for B-cell lymphoma therapies .

Comparative Analysis of Synthetic Routes

The table below summarizes key synthetic approaches, highlighting yields, conditions, and scalability:

MethodReagentsSolventYieldReference
Microwave-assisted acylationPyBroP, DMAP, DIEADichloromethane70%
Nucleophilic substitutionK2_2CO3_3, 2-bromo-5-nitrothiazoleAcetonitrile84%
Sulfonylation3-Chloro-4-nitrobenzenesulfonyl chlorideDCM84%

Challenges and Optimization Strategies

Low Yields in Acylation Reactions

Despite its utility, the acylation step often suffers from modest yields due to steric hindrance at the piperidine nitrogen. Optimization strategies include:

  • Microwave Irradiation: Reducing reaction times from 24 hours to 30 minutes while improving yields by 15–20% .

  • Catalytic DMAP: Enhancing acylation efficiency through hydrogen bond activation .

Purification Difficulties

The compound’s polar nature complicates chromatographic purification. Patent literature recommends silica gel chromatography with ethyl acetate/heptane gradients (10–30% EtOAc) or reverse-phase HPLC for high-purity isolates .

Recent Advancements (2023–2025)

Continuous Flow Synthesis

A 2024 Organic Process Research & Development study demonstrated a continuous flow protocol using microreactors, achieving 92% yield and reducing solvent waste by 40% compared to batch methods .

Green Chemistry Approaches

Recent efforts emphasize sustainable synthesis. Aqueous micellar catalysis, employing TPGS-750-M surfactant, enables reactions in water at room temperature, aligning with green chemistry principles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator